Bis(1-oxoisononyl) peroxide

Polymerization initiator kinetics Thermal decomposition Diacyl peroxides

Bis(1-oxoisononyl) peroxide (CAS 58499-37-9), systematically named diisononanoyl peroxide, is an organic diacyl peroxide of molecular formula C₁₈H₃₄O₄ (MW 314.46 g/mol) bearing branched 3,5,5-trimethylhexanoyl groups. It belongs to the commercial class of thermally labile radical initiators, decomposing via homolytic O–O bond scission to generate acyloxy and subsequently alkyl radicals.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 58499-37-9
Cat. No. B13959660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-oxoisononyl) peroxide
CAS58499-37-9
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C
InChIInChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3
InChIKeyXKXGWYAQJRXDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-oxoisononyl) Peroxide (CAS 58499-37-9): Diacyl Peroxide Initiator with Branched C9 Architecture


Bis(1-oxoisononyl) peroxide (CAS 58499-37-9), systematically named diisononanoyl peroxide, is an organic diacyl peroxide of molecular formula C₁₈H₃₄O₄ (MW 314.46 g/mol) bearing branched 3,5,5-trimethylhexanoyl groups [1]. It belongs to the commercial class of thermally labile radical initiators, decomposing via homolytic O–O bond scission to generate acyloxy and subsequently alkyl radicals [2]. As an oil-soluble initiator with a 10-hour half-life temperature (t₁/₂) of 61 °C in trichloroethylene, it occupies a specific thermal activity window within the diacyl peroxide portfolio, commercially supplied as formulations such as ONGRONOX INP 75D for ethylene, vinyl chloride, vinyl acetate, and acrylate (co)polymerizations [3].

Workflow Radical-initiated (co)polymerization of ethylene, vinyl chloride, vinyl acetate, and acrylates
Selection Branched C9 diacyl peroxide with t₁/₂ 61 °C for medium-temperature activity window
Use Context Oil-soluble initiator supplied as ONGRONOX INP 75D formulation for industrial polymerization processes

Why Bis(1-oxoisononyl) Peroxide Cannot Be Simply Replaced by Other Diacyl Peroxides


Diacyl peroxides are not interchangeable commodities; their thermal decomposition kinetics, radical fragment identity, and secondary reaction pathways diverge substantially based on acyl chain architecture [1]. The branched 3,5,5-trimethylhexanoyl moiety of bis(1-oxoisononyl) peroxide imparts a distinct half-life profile that does not overlap with linear-chain analogs such as dilauroyl peroxide or didecanoyl peroxide, nor with aromatic variants like dibenzoyl peroxide [2]. Furthermore, the α-branching at the acyl carbon fundamentally alters the decarboxylation behavior of the incipient acyloxy radical, affecting both the rate of CO₂ loss and the stability—and thus the hydrogen-abstraction selectivity—of the resultant alkyl radical [3]. These mechanistic differences translate directly into divergent initiator efficiencies, polymer molecular weight outcomes, and graft yields in reactive extrusion processes such as polypropylene maleation, where the wrong initiator choice leads to catastrophic molecular weight degradation [4].

Branched-chain vs. linear diacyl peroxides The 3,5,5-trimethylhexanoyl branch shifts half-life and decarboxylation kinetics, altering radical generation profile relative to dilauroyl or didecanoyl peroxides.
α-Branching effect on radical selectivity α-substitution at the acyl carbon changes CO₂ loss rate and the hydrogen-abstraction character of the resulting alkyl radical, impacting polymer molecular weight and graft efficiency.
Catastrophic Mw degradation with wrong initiator Substituting with dicumyl peroxide in PP maleation leads to MFR exceeding 300, rendering the product unusable for film extrusion; initiator choice is binary.

Quantitative Differentiation of Bis(1-oxoisononyl) Peroxide Against Its Closest Diacyl Peroxide Analogs


10-Hour Half-Life Temperature: Diisononanoyl Peroxide vs. Dibenzoyl Peroxide and Dilauroyl Peroxide

Diisononanoyl peroxide [58499-37-9] exhibits a 10-hour half-life temperature (t₁/₂) of 61 °C in trichloroethylene (TCE), positioning it 11 °C below dibenzoyl peroxide (BPO, 72 °C in TCE) and 3 °C below dilauroyl peroxide (LPO, 64 °C in TCE) in the same solvent system, as compiled in the Encyclopedia of Polymer Science and Technology [1]. This lower t₁/₂ value indicates that diisononanoyl peroxide generates radicals at a higher rate at any given temperature within the 60–75 °C range, enabling faster polymerization initiation or permitting lower process temperatures to achieve equivalent radical flux.

10-h t₁/₂ in TCE
Head-to-head
61 °C (Δ −11 °C vs. BPO; Δ −3 °C vs. LPO)
Lower t₁/₂ supports faster initiation or lower process temperature for equivalent radical flux.
Encyclopedia of Polymer Science and Technology, Table 3.
Polymerization initiator kinetics Thermal decomposition Diacyl peroxides Half-life temperature

Active Oxygen Content: Higher Radical Yield per Unit Mass vs. Dilauroyl Peroxide

The commercial formulation ONGRONOX INP 75D (bis(1-oxoisononyl) peroxide) delivers an active oxygen content of 5.09% w/w, as specified by the manufacturer BorsodChem [1]. By comparison, dilauroyl peroxide (MW 398.63 g/mol) has a theoretical maximum active oxygen content of approximately 4.01% (based on one O–O bond per molecule), with commercial grades typically reporting 3.97–4.0% [2]. The 1.09 percentage-point advantage (approximately 27% higher active oxygen content on a relative basis) means that a lower mass loading of bis(1-oxoisononyl) peroxide is required to deliver an equivalent molar concentration of initiating radicals.

Active Oxygen
Cross-study comparable
5.09% w/w, ~27% higher vs. dilauroyl peroxide (3.97–4.01%)
Higher active oxygen may reduce initiator mass loading and residual byproduct in final polymer.
ONGRONOX INP 75D specification vs. commercial LPO data.
Active oxygen content Initiator efficiency Radical yield Formulation optimization

Self-Accelerating Decomposition Temperature (SADT): Lower Thermal Stability Threshold Demands Differentiated Storage and Handling vs. Didecanoyl Peroxide

The self-accelerating decomposition temperature (SADT) is the lowest ambient temperature at which a peroxide in its commercial packaging will undergo self-accelerating thermal decomposition. Published safety data indicate that bis(1-oxoisononyl) peroxide has an SADT of approximately 35 °C , whereas the linear C10 analog didecanoyl peroxide (bis(1-oxodecyl) peroxide, CAS 762-12-9) has a reported SADT of 40 °C , and dilauroyl peroxide (C12 linear) exhibits a still higher SADT of approximately 45–50 °C [1]. This 5 °C lower SADT relative to didecanoyl peroxide reflects the destabilizing effect of α-branching in the 3,5,5-trimethylhexanoyl moiety, which reduces the thermal stability of the peroxide bond .

SADT
Cross-study comparable
~35 °C (Δ −5 °C vs. didecanoyl peroxide; Δ −10 to −15 °C vs. LPO)
Lower SADT necessitates refrigerated storage and transport; verify cold-chain infrastructure.
Regulatory safety data; SADT defines storage class.
SADT Thermal safety Organic peroxide storage Supply chain risk

Minimal Molecular Weight Degradation in Polypropylene Maleation: Isononanoyl Peroxide vs. Dicumyl Peroxide

U.S. Patent 5,001,197 (Exxon Chemical) explicitly identifies isononanoyl peroxide as a preferred initiator for polypropylene maleation, demonstrating that maleated polypropylene produced with isononanoyl peroxide retains a melt flow rate (MFR) of less than 100 (and preferably less than 75), even at grafted maleic anhydride levels exceeding 0.4 wt% [1]. In direct contrast, the same patent reports that maleated polypropylene produced using dicumyl peroxide—a conventional initiator previously employed for radical grafting—exhibits MFR values greater than 300 under comparable grafting conditions [2]. Figure 1 of the patent graphically presents this divergence: isononanoyl peroxide yields a high-graft, low-MFR product suitable for film extrusion and fiber spinning, while dicumyl peroxide produces a severely degraded, low-viscosity material that cannot be processed into these form factors [3].

MFR in PP Maleation
Head-to-head
Isononanoyl peroxide: MFR < 100 (film/fiber processable)
Dicumyl peroxide: MFR > 300 (not processable)
Supports molecular weight retention at >0.4 wt% grafted MAH, enabling film extrusion.
U.S. Patent 5,001,197, Figure 1; melt grafting 180–250 °C.
Polypropylene functionalization Maleic anhydride grafting Melt flow rate Molecular weight retention

Differentiated Application Scenarios for Bis(1-oxoisononyl) Peroxide Based on Quantitative Evidence


High-Pressure Ethylene (Co)polymerization Requiring Low-Temperature Radical Flux

In low-density polyethylene (LDPE) tubular or autoclave reactor processes operating with temperature profiles that demand radical generation initiating at or below 60–70 °C, bis(1-oxoisononyl) peroxide's 10-hour t₁/₂ of 61 °C in TCE [1] provides meaningful initiation activity where higher-t₁/₂ initiators such as dibenzoyl peroxide (t₁/₂ 72 °C in TCE) would yield insufficient radical concentrations. Its branched decomposition products—3,3,5-trimethyl-hexanoic acid, 2,4,4-trimethyl-pentane, and 2,2,4,7,9,9-hexamethyl-decane [2]—further differentiate it from linear-chain initiators by contributing branched hydrocarbon residues that can influence polymer morphology at trace levels.

Polypropylene Maleation for Adhesive Tie-Layers and Engineering Plastics Requiring Low MFR

For manufacturers of maleated polypropylene (MAH-g-PP) destined for coextrudable tie-layer films, metal coatings, and engineering polymer blends, isononanoyl peroxide is the initiator of choice when the final product must demonstrate an MFR below 100 at graft levels exceeding 0.4 wt% maleic anhydride [3]. In this application, substitution with dicumyl peroxide results in an MFR exceeding 300 and a product that cannot be film-extruded, representing a clear binary selection criterion rather than a matter of degree [4].

Vinyl Chloride and Vinylidene Chloride Suspension Polymerization at 50–70 °C

Bis(1-oxoisononyl) peroxide is specifically formulated for vinyl chloride and vinylidene chloride (co)polymerization in suspension processes, as indicated by its commercial deployment as ONGRONOX INP 75D [5]. Its 5.09% active oxygen content [6] and t₁/₂ profile in the 60–65 °C range provide an optimal balance of initiator efficiency and controllable decomposition rate in this temperature window, enabling PVC producers to fine-tune reaction kinetics and polymer molecular weight distribution.

Procurement Planning Where Multiple Peroxide Initiators Must Be Segregated by Thermal Storage Class

With an SADT of approximately 35 °C , bis(1-oxoisononyl) peroxide falls into a more restrictive thermal storage class than didecanoyl peroxide (SADT 40 °C) or dilauroyl peroxide (SADT 45–50 °C) [7]. Procurement and logistics teams selecting this initiator must budget for refrigerated transport and storage (control temperature ≤ 25 °C) and ensure their facility's cold-chain infrastructure can maintain compliance. This SADT differential constitutes a gatekeeping parameter: facilities lacking adequate refrigeration cannot safely handle this material, making SADT a binary procurement filter that overrides other performance considerations if infrastructure is insufficient.

Application
Selection Property
Validation Focus
High-pressure ethylene (co)polymerization
Low-temperature radical flux capability
Initiator t₁/₂ profile at reactor entry temperature; branched decomposition products
Polypropylene maleation for tie-layer films
High molecular weight retention during grafting
MFR specification at target graft level; film extrusion processability
Vinyl chloride suspension polymerization
Thermal activity window matching 50–70 °C process
Active oxygen content and decomposition rate control for molecular weight distribution
Thermal storage class segregation & cold-chain logistics
SADT classification and storage temperature requirement
Cold-chain infrastructure compliance; control temperature ≤ 25 °C feasibility
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